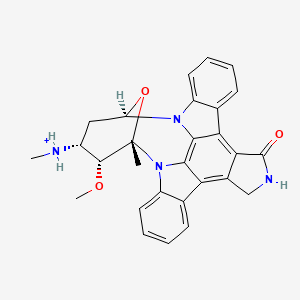

Staurosporinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Staurosporinium is conjugate acid of staurosporine. It is a conjugate acid of a staurosporine.

Scientific Research Applications

1. Apoptosis Induction in Various Cells

Staurosporine, a microbial alkaloid, is recognized for its strong inhibition of protein kinases, inducing apoptosis in various cell types. It has been specifically studied for its effects on osteoblasts, melanoma cells, and breast cancer cells. Staurosporine triggers apoptosis via activation of JNK1, caspase-3-like proteases, and transcriptional factors like AP-1 and NF- kappa B in osteoblasts (Chae et al., 2000). In melanoma cells, it activates both caspase-dependent and caspase-independent apoptotic pathways, overcoming resistance to mitochondrial caspase-dependent pathways (Zhang, Gillespie, & Hersey, 2004). Furthermore, it was noted to induce apoptosis in breast cancer cells through caspase activation and mitochondrial changes, with different temporal events involving different caspases (Mooney et al., 2002).

2. Protein Kinase Inhibition and Anticancer Applications

Staurosporine is known for low nanomolar inhibition of protein kinases, making it a candidate for anticancer drugs. Its clinical potential is highlighted by its broad selectivity and potent inhibition, with its interactions with the protein kinase adenine binding site being well-documented (Gani & Engh, 2010).

3. Insecticidal Activity

Interestingly, staurosporine also shows insecticidal activity against certain insect pests. It inhibits the viability of Sf9 cells in a time- and concentration-dependent manner, suggesting a mitochondrial-dependent intrinsic pathway contributes to induced apoptosis in insect cells (Zhang et al., 2016).

4. Kinase Probe for Fluorescence Applications

Modification of staurosporine to generate fluorescently labelled probes for protein kinases is another fascinating application. This approach enables the study of protein kinases of interest, providing insights into kinase selectivity profiles and target binding properties (Disney, Kellam, & Dekker, 2016).

5. Induction of Intercellular Adhesion

Staurosporine has been observed to induce rapid homotypic cellular aggregation in certain cell types, a feature that distinguishes it from other kinase inhibitors. It activates multiple kinase signaling pathways essential for the induction of aggregation, contributing to its role in the development of novel cytotoxic compounds for cancer treatment (Cho, Katz, & Chain, 2003).

6. Inhibition of L-type Ca2+ Current

Staurosporine exhibits the ability to inhibit L-type Ca2+ channel activity in rabbit atrial myocytes, suggesting its potential in studies involving ion channel modulation by protein phosphorylation (Ko, Park, & Earm, 2005).

7. Hepatocyte Growth Factor Production

It can also induce the production of hepatocyte growth factor (HGF) in various cell types, including human skin fibroblasts, independently of protein kinase inhibition. This activity is associated with up-regulation of HGF gene expression and is influenced by the sugar moiety of staurosporine (Yagi et al., 2003).

properties

Molecular Formula |

C28H27N4O3+ |

|---|---|

Molecular Weight |

467.5 g/mol |

IUPAC Name |

[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-methylazanium |

InChI |

InChI=1S/C28H26N4O3/c1-28-26(34-3)17(29-2)12-20(35-28)31-18-10-6-4-8-14(18)22-23-16(13-30-27(23)33)21-15-9-5-7-11-19(15)32(28)25(21)24(22)31/h4-11,17,20,26,29H,12-13H2,1-3H3,(H,30,33)/p+1/t17-,20-,26-,28+/m1/s1 |

InChI Key |

HKSZLNNOFSGOKW-FYTWVXJKSA-O |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)[NH2+]C)OC |

Origin of Product |

United States |

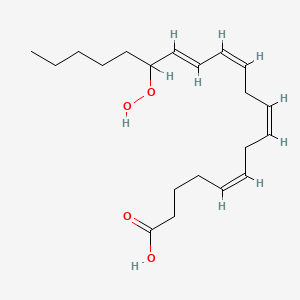

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

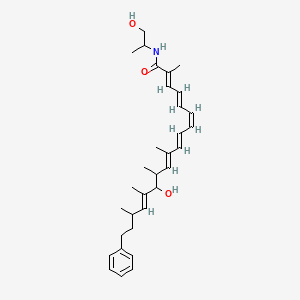

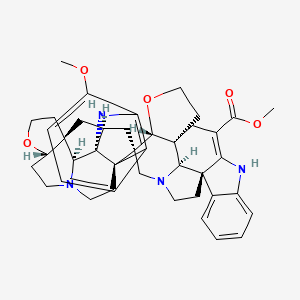

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2R)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240504.png)

![(3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1240506.png)

![1-(3-methylphenyl)-3-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]thiourea](/img/structure/B1240518.png)